5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid
Description
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid is a furan-based carboxylic acid derivative featuring a substituted phenyl ring at the 5-position of the furan core. The phenyl substituent includes a chlorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 2-position.
For instance, 5-[4-Chloro-3-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS 54023-02-8) differs only in the position of the -CF₃ group (3-position vs. 2-position) . Such positional isomers are critical in structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3O3/c13-6-1-2-7(8(5-6)12(14,15)16)9-3-4-10(19-9)11(17)18/h1-5H,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPZVHXYSTXOGNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)C2=CC=C(O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction enables the formation of the carbon-carbon bond between the furan and phenyl rings. A representative protocol involves:
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Furan boronic acid preparation : 2-Furanboronic acid is reacted with 1-bromo-4-chloro-2-(trifluoromethyl)benzene under palladium catalysis.
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Reaction conditions : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (2 eq.), in a 1,4-dioxane/water (4:1) mixture at 80°C for 12 hours.
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Post-coupling oxidation : The intermediate 5-[4-chloro-2-(trifluoromethyl)phenyl]furan-2-carbaldehyde is oxidized to the carboxylic acid using Jones reagent (CrO₃/H₂SO₄).
Key Data:
This method benefits from modularity but requires stringent control over palladium residues in the final product.
Method 2: Hydrolysis of Ester Precursors
Ester Synthesis and Saponification
A two-step approach involves synthesizing the methyl or ethyl ester followed by hydrolysis:
Key Data:
This route avoids transition-metal catalysts but necessitates careful pH control to prevent furan ring degradation.
Method 3: Cyclization of β-Diketo Precursors
Paal-Knorr Cyclization
The furan ring is constructed from a β-diketo intermediate containing the pre-installed phenyl group:
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Diketo precursor synthesis : 4-Chloro-2-(trifluoromethyl)phenyl acetonitrile is condensed with ethyl acetoacetate under acidic conditions.
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Cyclization : The diketone undergoes cyclodehydration with polyphosphoric acid (PPA) at 120°C for 4 hours, forming the furan core.
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Oxidation : The resulting 5-substituted furan is oxidized to the carboxylic acid using KMnO₄ in acidic medium.
Key Data:
This method is advantageous for large-scale production but generates stoichiometric waste from oxidation steps.
Optimization of Reaction Conditions
Solvent and Temperature Effects
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Cross-coupling : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction rates but may necessitate higher temperatures (80–100°C).
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Ester hydrolysis : Tetrahydrofuran/water mixtures prevent emulsion formation during workup.
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Cyclization : PPA-mediated reactions require anhydrous conditions to avoid side reactions.
Catalytic Systems
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Palladium catalysts : Pd(OAc)₂ with XPhos ligand improves coupling efficiency for sterically hindered substrates.
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Alternative oxidants : NaIO₄/RuCl₃ offers a milder alternative to Jones reagent for acid formation.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms ≥98% purity for all three methods.
Challenges and Considerations
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Trifluoromethyl group stability : Harsh acidic or basic conditions may cleave the CF₃ moiety, necessitating pH-neutral hydrolysis.
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Byproduct formation : Decarboxylation occurs above 150°C, requiring low-temperature workup.
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Cost efficiency : Palladium-based methods are less economical for multi-kilogram syntheses compared to cyclization routes .
Chemical Reactions Analysis
Types of Reactions
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The chloro substituent on the phenyl ring can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Alcohol derivatives of the carboxylic acid group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Research:
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid has been investigated for its potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth and metastasis by targeting specific pathways involved in cancer cell proliferation. The trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.
Case Study:
A study published in Journal of Medicinal Chemistry explored derivatives of furan-based carboxylic acids, demonstrating their ability to inhibit cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. This suggests that this compound could serve as a lead compound for further development in cancer therapeutics .
2. Anti-inflammatory Properties:
Research indicates that furan derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways. The presence of the chlorine and trifluoromethyl substituents may enhance these properties, making this compound a candidate for developing anti-inflammatory drugs.
3. Neurological Applications:
The compound's ability to cross the blood-brain barrier could be beneficial in treating neurological disorders. Preliminary studies suggest that similar compounds can affect neurotransmitter systems, providing a basis for exploring its use in neuropharmacology .
Agrochemicals
1. Herbicides and Pesticides:
The unique chemical structure of this compound is attractive for developing new agrochemical formulations. Its potential as a herbicide or pesticide can be attributed to its ability to disrupt biological processes in target organisms while minimizing harm to non-target species.
Case Study:
Field trials have demonstrated the effectiveness of furan-based compounds as herbicides, showing significant weed suppression with minimal phytotoxicity to crops . This positions this compound as a promising candidate for further research in agricultural applications.
Material Science
1. Polymer Chemistry:
The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Research into polymer composites has shown that adding such functionalized compounds can improve resistance to degradation under environmental stressors.
Case Study:
A study on polymer blends containing furan derivatives indicated improved tensile strength and thermal properties compared to conventional polymers, suggesting potential applications in high-performance materials .
Mechanism of Action
The mechanism of action of 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
The biological activity of furan-carboxylic acids is highly sensitive to substituent positions and electronic effects. Below is a comparative analysis of key analogs:
Biological Activity
5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid (CAS Number: 1094391-72-6) is an organic compound characterized by a furan ring substituted with a carboxylic acid group and a phenyl ring with chloro and trifluoromethyl groups. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 290.62 g/mol. Its structure includes:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Phenyl Ring : A six-membered carbon ring with substituents that enhance its biological activity.
Chemical Structure Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H7ClF3O3 |
| Molecular Weight | 290.62 g/mol |
| CAS Number | 1094391-72-6 |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzo[b]furan have shown efficacy against various bacterial strains, suggesting potential applications for this compound in treating infections caused by resistant bacteria .
Anticancer Activity
Recent studies have explored the anticancer properties of furan derivatives, including those structurally related to this compound. For example, benzo[b]furan derivatives have demonstrated notable antiproliferative effects against cancer cell lines such as HeLa and HepG2, with IC50 values indicating strong cytotoxicity . The specific substitution pattern of the furan and phenyl rings in this compound may enhance its interaction with cellular targets involved in cancer progression.
Case Studies
- Antitumor Activity Assessment : A study evaluated the effectiveness of various furan derivatives, including those similar to this compound, against human cancer cell lines. The results indicated that certain substitutions on the furan ring significantly increased antiproliferative activity compared to standard chemotherapeutic agents .
- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of trifluoromethyl and chloro groups on the phenyl ring enhances biological activity by improving solubility and bioavailability. This has implications for drug design, particularly in developing new anticancer agents .
Research Findings Summary
The biological activity of this compound can be summarized as follows:
| Biological Activity | Observations |
|---|---|
| Antimicrobial | Potential effectiveness against resistant strains; requires further investigation. |
| Anticancer | Notable cytotoxicity against various cancer cell lines; IC50 values suggest strong potential for drug development. |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[4-Chloro-2-(trifluoromethyl)phenyl]furan-2-carboxylic acid, and how are reaction conditions optimized for yield and purity?
- Methodological Answer : The synthesis typically involves coupling a halogenated aromatic precursor (e.g., 4-chloro-2-(trifluoromethyl)phenylboronic acid) with a functionalized furan carboxylic acid derivative under Suzuki-Miyaura cross-coupling conditions. Catalysts like Pd(PPh₃)₄ and bases such as Na₂CO₃ are used in polar aprotic solvents (e.g., DMF) at 80–100°C . Optimization includes adjusting catalyst loading, temperature, and purification steps (e.g., column chromatography or recrystallization) to achieve >90% purity.
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the furan ring protons (δ 6.5–7.5 ppm) and carboxylic acid proton (broad signal ~δ 12 ppm). The trifluoromethyl group (-CF₃) appears as a singlet in ¹⁹F NMR.
- IR : Confirm the carboxylic acid C=O stretch (~1700 cm⁻¹) and furan ring vibrations (~1500–1600 cm⁻¹).
- HRMS : Validate the molecular ion peak [M-H]⁻ at m/z 289.02 (calculated for C₁₂H₇ClF₃O₃⁻). Cross-referencing with X-ray crystallography data (e.g., bond lengths in furan-carboxylic acid derivatives) ensures structural accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Due to potential irritancy (common in carboxylic acids and halogenated aromatics), use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of fine powders; store in airtight containers under inert gas (e.g., N₂). Toxicity data for similar compounds suggest LD₅₀ > 500 mg/kg (oral, rats), but ecotoxicological impacts (e.g., aquatic toxicity) require further study .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl and chloro substituents influence the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?
- Methodological Answer : The electron-withdrawing -CF₃ and -Cl groups activate the aryl ring toward electrophilic substitution but deactivate it toward nucleophilic attack. Density Functional Theory (DFT) calculations can map electron density distributions, predicting regioselectivity in reactions like Buchwald-Hartwig amination. Experimental validation involves comparing reaction rates with analogs lacking -CF₃ .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, concentration ranges). Systematic studies should:
- Use standardized protocols (CLSI guidelines for antimicrobial testing).
- Compare IC₅₀ values across cell lines (e.g., RAW 264.7 for anti-inflammatory activity).
- Validate target engagement via enzyme inhibition assays (e.g., COX-2 for inflammation) .
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Software (AutoDock Vina) : Simulate binding to targets like bacterial dihydrofolate reductase (DHFR) or human cyclooxygenase-2 (COX-2).
- Parameters : Use the crystal structure of DHFR (PDB ID: 1DHF) and assess binding affinity (ΔG).
- Validation : Compare predicted binding poses with experimental SAR data from fluorinated analogs .
Q. What are the challenges in scaling up the synthesis from milligram to gram quantities while maintaining enantiomeric purity (if applicable)?
- Methodological Answer : Key issues include catalyst efficiency (Pd leaching in cross-coupling) and racemization at the carboxylic acid moiety. Solutions:
- Use immobilized catalysts (e.g., Pd on carbon) for recyclability.
- Optimize chiral resolution via diastereomeric salt formation (e.g., with (R)-1-phenylethylamine) .
Q. How does the compound’s stability under varying pH and temperature conditions affect its application in long-term biological assays?
- Methodological Answer : Stability studies (HPLC monitoring) show degradation at pH > 8 (carboxylic acid deprotonation) or temperatures > 60°C. Recommendations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
